molecular formula C10H15F5 B12844370 Perfluoroethyldimethylcyclohexane CAS No. 885275-58-1

Perfluoroethyldimethylcyclohexane

Katalognummer: B12844370
CAS-Nummer: 885275-58-1
Molekulargewicht: 230.22 g/mol
InChI-Schlüssel: ITLFPXOAYJVWJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Perfluoroethyldimethylcyclohexane is a fluorinated organic compound with the molecular formula C10H15F5. It is characterized by a cyclohexane ring substituted with ethyl and dimethyl groups, all of which are perfluorinated. This compound is known for its unique chemical properties, including high thermal stability, chemical inertness, and low surface energy, making it valuable in various industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of perfluoroethyldimethylcyclohexane typically involves the fluorination of ethyldimethylcyclohexane. This process can be carried out using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually conducted in a fluorinated solvent to prevent side reactions and ensure high yield .

Industrial Production Methods: Industrial production of this compound often employs a continuous flow reactor to maintain consistent reaction conditions and improve efficiency. The use of catalysts, such as cobalt or nickel, can enhance the fluorination process. The final product is purified through distillation or crystallization to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: Perfluoroethyldimethylcyclohexane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can be facilitated by nucleophiles, such as amines or alcohols, under mild conditions. The compound is resistant to oxidation and reduction due to the strong C-F bonds .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium amide, potassium tert-butoxide, and lithium diisopropylamide. These reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide or tetrahydrofuran, at temperatures ranging from -78°C to room temperature .

Major Products Formed: The major products formed from the substitution reactions of this compound include various fluorinated derivatives, depending on the nucleophile used. For example, reaction with an amine can yield a perfluoroalkylamine, while reaction with an alcohol can produce a perfluoroalkyl ether .

Wissenschaftliche Forschungsanwendungen

Perfluoroethyldimethylcyclohexane has a wide range of applications in scientific research due to its unique properties. In chemistry, it is used as a solvent for highly reactive species and as a reagent in fluorination reactions. In biology and medicine, it is employed in the development of fluorinated drugs and imaging agents. Its chemical inertness and low toxicity make it suitable for use in various biomedical applications .

In industry, this compound is used in the production of high-performance lubricants, coatings, and sealants. Its thermal stability and chemical resistance make it ideal for use in harsh environments, such as aerospace and automotive applications .

Wirkmechanismus

The mechanism of action of perfluoroethyldimethylcyclohexane is primarily based on its ability to form strong C-F bonds, which contribute to its chemical inertness and stability. These bonds prevent the compound from undergoing significant chemical changes under various conditions. In biological systems, the compound’s fluorinated nature allows it to interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to perfluoroethyldimethylcyclohexane include other perfluorinated cyclohexanes, such as perfluoromethylcyclohexane and perfluoropropylcyclohexane. These compounds share similar properties, such as high thermal stability and chemical resistance, but differ in their specific substituents and molecular structures .

Uniqueness: this compound is unique due to its specific combination of ethyl and dimethyl groups, which provide a distinct set of chemical and physical properties. This combination allows for tailored applications in various fields, making it a versatile and valuable compound in both research and industry .

Eigenschaften

CAS-Nummer

885275-58-1

Molekularformel

C10H15F5

Molekulargewicht

230.22 g/mol

IUPAC-Name

1,1-dimethyl-2-(1,1,2,2,2-pentafluoroethyl)cyclohexane

InChI

InChI=1S/C10H15F5/c1-8(2)6-4-3-5-7(8)9(11,12)10(13,14)15/h7H,3-6H2,1-2H3

InChI-Schlüssel

ITLFPXOAYJVWJI-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCCC1C(C(F)(F)F)(F)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.